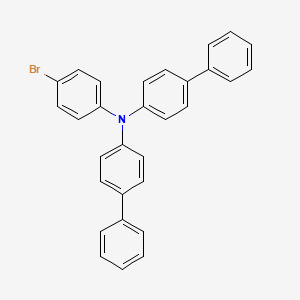

N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-bromophenyl)-4-phenyl-N-(4-phenylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22BrN/c31-27-15-21-30(22-16-27)32(28-17-11-25(12-18-28)23-7-3-1-4-8-23)29-19-13-26(14-20-29)24-9-5-2-6-10-24/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFIECQCKYNJTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466389 | |

| Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499128-71-1 | |

| Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine CAS number 499128-71-1

An In-depth Technical Guide to N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine (CAS: 499128-71-1)

Authored by: A Senior Application Scientist

Abstract

This compound is a triarylamine derivative that has garnered significant interest within the field of organic electronics. Its molecular architecture is emblematic of a class of compounds known as "hole transport materials" (HTMs), which are fundamental to the performance and longevity of Organic Light-Emitting Diodes (OLEDs) and other organic semiconductor devices. This guide provides a comprehensive overview of its chemical properties, synthesis, and core application principles. We delve into the causal relationships between its structure and function, offering field-proven insights for researchers, chemists, and drug development professionals exploring advanced organic materials. Every claim is substantiated with authoritative references to ensure scientific integrity.

Core Compound Properties

This compound, also known as 4-Bromo-4',4''-diphenyltriphenylamine, is a cornerstone intermediate and functional material for next-generation organic electronics.[1][2] Its utility is derived from a unique combination of electronic and physical properties inherent to its triphenylamine core, extended by biphenyl groups, and functionalized with a bromine atom.

The properties listed below are essential for understanding its role. While specific experimental values for this exact compound's electronic properties are not widely published, the table includes representative data from closely related and extensively studied triarylamine HTMs, such as N,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)-benzidine (NPB), to provide necessary context for device modeling and material selection.

| Property | Value / Description | Reference(s) |

| CAS Number | 499128-71-1 | [3][4] |

| Molecular Formula | C₃₀H₂₂BrN | [3][5] |

| Molecular Weight | 476.41 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point (Mp) | 172-174 °C | [1][5] |

| Representative HOMO | ~ -5.4 to -5.6 eV | [6] |

| Representative LUMO | ~ -2.1 to -2.4 eV | [5] |

| Representative Hole Mobility | 10⁻⁴ to 10⁻⁵ cm²/Vs (Typical range for amorphous triarylamine HTMs) | [7] |

| Thermal Stability (Td) | High; decomposition temperatures for similar materials are often > 400 °C, ensuring stability during device operation. | [5][8] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[9][10][11] This reaction is a powerful method for forming carbon-nitrogen bonds, which is the key step in constructing the triarylamine core.[10]

The causality behind this choice of reaction is twofold:

-

High Efficiency: The Buchwald-Hartwig reaction is known for its high yields and tolerance of various functional groups, making it ideal for synthesizing complex arylamines.[9][11]

-

Purity: While requiring a precious metal catalyst, the reaction provides a direct and clean route to the target product, which can then be purified to the high levels (>98%) required for semiconductor applications using standard techniques like column chromatography.[8]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on established procedures for the synthesis of similar triarylamines.[8]

Step 1: Reagent Preparation

-

In a round-bottomed flask, add Bis(4-biphenylyl)amine (1.0 eq), p-bromoiodobenzene (1.0 eq), and sodium tert-butoxide (1.5 eq).

-

Add the palladium catalyst, such as Palladium(II) acetate (0.02 eq), and a suitable phosphine ligand.

-

Add anhydrous, deoxygenated toluene as the solvent.

Step 2: Reaction Execution

-

Purge the flask with an inert gas (Nitrogen or Argon) to remove oxygen, which can deactivate the palladium catalyst.

-

Heat the mixture to reflux and maintain this temperature overnight under an inert atmosphere. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

Step 3: Work-up and Extraction

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up by adding water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

Step 4: Purification

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid using silica gel column chromatography. A typical eluent system is a gradient of hexane and dichloromethane.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.[8]

Application in OLEDs: A Mechanistic Deep Dive

The primary application of this compound is as a Hole Transport Material (HTM) or as a precursor to more complex HTMs in OLEDs.[1][2] An HTL is a critical layer in the OLED stack, responsible for efficiently transporting positive charge carriers (holes) from the anode to the emissive layer where they recombine with electrons to produce light.[12]

The Causality of an Effective Hole Transport Material

The performance of an HTM is not accidental; it is a direct result of its specific electronic and physical properties.

-

Energy Level Alignment: For efficient hole injection, the Highest Occupied Molecular Orbital (HOMO) of the HTM must be closely matched with the work function of the anode (or the HOMO of an adjacent hole-injection layer).[12] A typical HOMO level for triarylamine HTMs is around -5.4 to -5.6 eV, which provides a low energy barrier for hole injection from standard anodes like ITO modified with a hole-injection layer.[6]

-

High Hole Mobility: Once injected, holes must travel quickly through the HTL. The bulky, propeller-like shape of the triarylamine core in this compound prevents tight molecular packing (crystallization), leading to the formation of stable amorphous films. This amorphous nature, combined with the overlapping π-orbitals of the aromatic rings, facilitates charge hopping between adjacent molecules, resulting in good hole mobility (typically 10⁻⁴ to 10⁻⁵ cm²/Vs).[7]

-

High Thermal Stability: During operation, OLEDs generate heat. The HTL must remain morphologically stable at elevated temperatures. A high glass transition temperature (Tg) is essential to prevent the amorphous film from crystallizing, which would create grain boundaries that trap charges and lead to device failure. The rigid, bulky structure of this molecule contributes to a high Tg.[6]

-

Exciton Blocking: The Lowest Unoccupied Molecular Orbital (LUMO) of the HTM should be high enough to prevent electrons from leaking from the emissive layer into the HTL. This confines electron-hole recombination to the emissive layer, maximizing light output.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Charge Carrier Mobility in Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine Composites with Electron Acceptor Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 4. mdpi.com [mdpi.com]

- 5. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties of N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine is a triarylamine derivative that has garnered significant interest in the field of organic electronics. Its molecular structure, characterized by a central nitrogen atom bonded to two biphenyl groups and a bromophenyl group, imparts unique electronic and thermal properties. This guide provides a comprehensive overview of the physicochemical properties of this compound, its synthesis, and its primary applications, with a focus on its role as a hole-transporting material in Organic Light-Emitting Diodes (OLEDs). The presence of the bromine atom also offers a reactive site for further molecular functionalization, making it a versatile building block in the synthesis of more complex organic electronic materials.

Molecular and Physicochemical Properties

The properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 499128-71-1 |

| Molecular Formula | C30H22BrN |

| Molecular Weight | 476.41 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 172-174 °C[1] |

| Density | 1.296 g/cm³[1] |

| Solubility | Slightly soluble in tetrahydrofuran. Soluble in other organic solvents like benzene and dimethyl sulfoxide.[1] |

| Purity | Typically >98.0% (HPLC) |

Synthesis and Purification

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction forms the crucial carbon-nitrogen bonds that define the molecule's structure.

Synthetic Pathway: Buchwald-Hartwig Amination

A general and effective method for the synthesis involves the reaction of bis(4-biphenylyl)amine with an aryl halide, such as 1-bromo-4-iodobenzene, in the presence of a palladium catalyst and a base.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative example of the synthesis of this compound.[2]

Materials:

-

Bis(4-biphenylyl)amine

-

1-Bromo-4-iodobenzene

-

Palladium(II) acetate (Pd(OAc)2)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate

-

Silica gel

-

Dichloromethane

-

Hexane

Procedure:

-

To a round-bottomed flask, add bis(4-biphenylyl)amine, 1-bromo-4-iodobenzene, sodium tert-butoxide, and palladium(II) acetate in a suitable solvent such as toluene.

-

Deoxygenate the reaction mixture by bubbling nitrogen gas through it.

-

Heat the mixture to reflux and maintain the temperature overnight under a nitrogen atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with ethyl acetate and water.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Detailed Experimental Protocol: Purification

Purification of the crude product is crucial to achieve the high purity required for electronics applications.[2]

Procedure:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the dissolved crude product onto the silica gel column.

-

Elute the column with a mixture of dichloromethane and hexane.

-

Collect the fractions containing the desired product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white to off-white solid.

Key Physicochemical Characterization

Thermal Stability Analysis

The thermal stability of organic materials is critical for the longevity and performance of OLED devices. Thermogravimetric analysis (TGA) is a standard technique used to evaluate this property.

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Place a small, accurately weighed sample (typically 5-10 mg) of the purified compound into a TGA crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.

Electrochemical Properties

The electrochemical properties of this compound, particularly its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are fundamental to its function as a hole-transporting material. These properties are typically determined using cyclic voltammetry (CV).

Experimental Protocol: Cyclic Voltammetry (CV)

-

Dissolve the compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Scan the potential of the working electrode and record the resulting current.

-

The onset oxidation potential is used to calculate the HOMO energy level, and the onset reduction potential is used to calculate the LUMO energy level.

The HOMO level of triarylamines is crucial for efficient hole injection from the anode (typically indium tin oxide, ITO) and for blocking excitons at the interface with the emissive layer.

Photophysical Properties

The photophysical properties, including UV-Visible absorption and photoluminescence (PL) emission, provide insights into the electronic transitions within the molecule.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform or THF).

-

Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maxima (λ_abs).

-

Record the emission spectrum using a fluorescence spectrophotometer by exciting the sample at a wavelength corresponding to its absorption maximum to determine the emission maxima (λ_em).

For hole-transporting materials, a wide bandgap is generally desirable to ensure transparency in the visible region and to confine excitons within the emissive layer.

Application in Organic Light-Emitting Diodes (OLEDs)

The primary application of this compound is as a hole-transporting layer (HTL) in OLED devices.[3] Its high hole mobility and thermal stability contribute to the efficiency and lifetime of the device.

In an OLED, holes are injected from the anode and transported through the HTL to the emissive layer, where they recombine with electrons injected from the cathode. The choice of HTL material is critical for balancing charge injection and transport, which directly impacts the device's efficiency and stability. The biphenyl groups in this compound contribute to a high glass transition temperature, which is important for the morphological stability of the thin films in the device during operation.

Conclusion

This compound is a key building block in the development of advanced organic electronic materials. Its robust thermal stability, suitable electrochemical properties, and versatile synthetic handle make it an excellent candidate for use in high-performance OLEDs and other organic electronic devices. Further research into the functionalization of the bromophenyl group can lead to the development of new materials with tailored properties for a wide range of applications.

References

An In-depth Technical Guide to the Structure and Properties of 4-Bromo-4',4''-diphenyltriphenylamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of Triarylamines

The triphenylamine (TPA) scaffold represents a cornerstone in the field of organic electronics and materials science. Its unique propeller-like, non-planar structure endows it with exceptional hole-transporting capabilities and robust morphological stability, making it a privileged component in a multitude of applications.[1] From vibrant organic light-emitting diode (OLED) displays to next-generation solar cells, the ability to precisely tune the electronic and photophysical properties of TPA derivatives is paramount. This guide focuses on a key derivative, 4-Bromo-4',4''-diphenyltriphenylamine, a versatile building block that offers a strategic entry point for the synthesis of advanced functional materials. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive understanding of this molecule's structure, synthesis, and potential, grounded in established scientific principles and practical insights.

Section 1: Molecular Architecture and Physicochemical Properties

Core Structure and Nomenclature

4-Bromo-4',4''-diphenyltriphenylamine is a triarylamine derivative characterized by a central nitrogen atom bonded to three distinct aryl groups. Two of these are biphenyl moieties, and the third is a 4-bromophenyl group.

Systematic Name: N-(4-bromophenyl)-N,4-diphenylaniline Common Synonyms: 4-Bromo-4'-phenyltriphenylamine CAS Number: 503299-24-9

The fundamental structure is that of triphenylamine, where the introduction of a bromine atom and two additional phenyl rings significantly modulates its electronic and physical properties.

Physicochemical Data Summary

A compilation of the key physicochemical properties of 4-Bromo-4',4''-diphenyltriphenylamine is presented in Table 1. This data is essential for its application in materials science and for planning its synthesis and purification.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₈BrN | [2] |

| Molecular Weight | 400.32 g/mol | [2] |

| Appearance | White to light yellow to light orange powder/crystal | [2] |

| Purity | >98.0% (GC) | [2] |

The Three-Dimensional Conformation: A Propeller of Charge

The triphenylamine core adopts a characteristic propeller-like conformation. This non-planar structure is a direct consequence of steric hindrance between the ortho-hydrogens of the phenyl rings, which prevents them from being coplanar. This three-dimensional architecture is crucial as it inhibits strong intermolecular π-π stacking, leading to the formation of stable amorphous films.[1] Such morphological stability is a critical requirement for the longevity and reliability of organic electronic devices.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of unsymmetrical triarylamines like 4-Bromo-4',4''-diphenyltriphenylamine typically involves cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for forming the requisite carbon-carbon bonds.

Retrosynthetic Analysis and Strategic Bond Formation

A logical retrosynthetic approach to 4-Bromo-4',4''-diphenyltriphenylamine involves disconnecting the C-C bonds of the biphenyl moieties. This suggests a palladium-catalyzed cross-coupling reaction between a brominated triphenylamine precursor and a phenylboronic acid derivative.

References

N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine solubility and solvents

An In-depth Technical Guide to the Solubility of N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Advanced Material Formulation

In the realm of organic electronics and high-stakes drug development, the transition from a promising molecule to a functional device or therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. For materials like This compound , a complex triarylamine derivative pivotal in the development of organic light-emitting diodes (OLEDs) and perovskite solar cells as a hole transport material (HTM), understanding its interaction with solvents is not merely an academic exercise. It is the cornerstone of processability, device performance, and manufacturing scalability.

Poor solubility can terminate a development pipeline, while suboptimal solvent selection can lead to inconsistent film morphology, reduced device efficiency, and poor reproducibility.[1][2] This guide provides a comprehensive framework for researchers, scientists, and formulation experts to navigate the complexities of solubilizing this compound. We will move beyond simple data tables to explore the underlying chemical principles, present robust experimental methodologies, and offer field-proven insights to empower you to make informed, effective decisions in your work.

Physicochemical Profile of this compound

To understand a material's solubility, we must first understand the molecule itself. This compound is a large, sterically hindered, and predominantly nonpolar molecule. Its structure is characterized by three bulky aromatic substituents attached to a central nitrogen atom. This rigid, non-planar geometry significantly influences its intermolecular interactions and, consequently, its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₂₂BrN | [3][4][5] |

| Molecular Weight | ~476.41 g/mol | [5][6] |

| Appearance | White to Off-White Crystalline Solid | [6] |

| Melting Point | 172-174 °C | [3][6] |

| Density | ~1.296 g/cm³ | [3] |

| CAS Number | 499128-71-1 | [4] |

The high melting point suggests strong intermolecular forces in the solid state, primarily van der Waals interactions between the large aromatic systems. Overcoming these forces requires a solvent capable of establishing favorable interactions with the solute. The molecule's lack of significant hydrogen bond donor or acceptor sites and its large nonpolar surface area are the primary determinants of its solubility profile.

A Theoretical Framework for Predicting Solubility

While empirical testing is the ultimate arbiter, a theoretical approach can significantly narrow the field of potential solvents, saving time and resources.

The "Like Dissolves Like" Principle

This foundational concept posits that substances with similar intermolecular forces are likely to be soluble in one another. Given the predominantly nonpolar, aromatic nature of this compound, we can predict:

-

High Solubility in nonpolar, aromatic solvents (e.g., toluene, xylene, chlorobenzene) and some chlorinated aliphatic solvents.

-

Low to Negligible Solubility in highly polar solvents (e.g., water, methanol) and nonpolar aliphatic solvents (e.g., hexane), which lack the specific interactions (π-π stacking) to effectively solvate the large aromatic structure.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more nuanced prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool.[7][8][9][10] It deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that a solute will dissolve in a solvent whose HSP values are similar to its own. The "distance" (Ra) between the HSP coordinates of the solute and solvent in this 3D space can be calculated. A smaller distance implies greater affinity. This method is particularly powerful for designing solvent blends to achieve a specific target HSP.[7][8] While the specific HSP values for this compound are not publicly cataloged, they can be determined experimentally using the protocol outlined in Section 4.

Solvent Profile and Formulation Insights

Direct quantitative solubility data for this specific compound is sparse in public literature. However, by combining qualitative reports with data from structurally similar triarylamine-based HTMs, we can build a reliable working profile.

Known and Analogous Solvents

The following table summarizes solvents reported to dissolve the target compound or analogous HTMs used in organic electronics.

| Solvent | Type | Boiling Point (°C) | Polarity | Suitability & Remarks |

| Chlorobenzene | Aromatic Halogenated | 132 | Low | Common Standard: Widely used for HTMs, good solubility.[1][11] However, it is toxic and environmentally hazardous. |

| Toluene | Aromatic | 111 | Low | Good Alternative: Often interchangeable with chlorobenzene.[11] |

| o, p-Xylene | Aromatic | 144, 138 | Low | Excellent Alternatives: Higher boiling points than toluene, good for process control.[11] |

| Tetrahydrofuran (THF) | Ether (Cyclic) | 66 | Medium | Reported as a solvent for slight solubility.[6] Its low boiling point may be challenging for some deposition techniques. |

| Dichloromethane (DCM) | Chlorinated Aliphatic | 40 | Medium | Used for similar HTMs, offering high solubility.[1][2][12] Caution: Very high vapor pressure can lead to poor film reproducibility.[1][2] |

| Anisole | Aromatic Ether | 154 | Low | "Green" Alternative: Lower toxicity than chlorobenzene.[11][13] |

| 2-Methyl-THF | Ether (Cyclic) | 80 | Medium | "Green" Alternative: Increasingly used to replace more hazardous solvents.[13][14] |

| Benzene | Aromatic | 80 | Low | Reported as a solvent.[6] Caution: High toxicity; largely replaced by toluene. |

| Chloroform | Chlorinated Aliphatic | 61 | Medium | Reported for slight solubility.[6] |

Causality Behind Solvent Choice for Thin-Film Processing

For applications in organic electronics, mere dissolution is insufficient. The solvent's physical properties are critical for forming a uniform, high-quality thin film upon deposition (e.g., via spin-coating).

-

Vapor Pressure & Boiling Point: These dictate the drying rate. A solvent that evaporates too quickly (like DCM) can cause solute aggregation and non-uniform films, a phenomenon known as "coffee-ring effect".[1] Conversely, a solvent that evaporates too slowly can dramatically increase process times.

-

Surface Tension & Wetting: The solvent must be able to wet the underlying substrate (e.g., perovskite, ITO) to form a continuous film. Poor wetting leads to voids and pinholes, which are detrimental to device performance.

-

Safety & Environmental Impact: There is a strong industry-wide push to replace hazardous solvents like chlorobenzene and toluene with safer, "greener" alternatives.[11][14]

Experimental Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

This section provides a robust, self-validating protocol for accurately determining the solubility of this compound in a solvent of interest. This method, a variation of the gold-standard shake-flask technique, is designed for accuracy and reproducibility.[15]

Objective

To determine the saturation concentration (solubility) of the solute in a given solvent at a specified temperature (e.g., 25 °C).

Experimental Workflow Diagram

Caption: Workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh approximately 20 mg of this compound into a 4 mL glass vial. The key is to add an excess of solid.

-

Using a calibrated pipette, add exactly 2.0 mL of the test solvent to the vial.

-

Seal the vial tightly with a PTFE-lined cap.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or orbital incubator set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the mixture vigorously for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium. A shorter time may result in an underestimation of the true solubility.

-

-

Separation of Undissolved Solid:

-

Remove the vial from the shaker and let it stand undisturbed in a temperature-controlled bath for at least 2 hours to allow fine particles to settle.

-

Carefully draw the supernatant (the clear, saturated liquid) into a clean, dry syringe.

-

Attach a 0.2 µm PTFE syringe filter to the syringe. This is a critical step to remove all undissolved particulates.

-

Discard the first ~0.2 mL of filtrate to ensure the filter is saturated with the solution and does not adsorb solute from the sample.

-

Dispense the remaining clear, saturated filtrate into a pre-weighed, clean vial.

-

-

Quantification:

-

Gravimetric Method (Preferred for simplicity): a. Weigh the vial containing the filtrate to determine the mass of the solution. b. Place the vial in a vacuum oven at a moderate temperature (e.g., 60 °C) until all the solvent has evaporated completely. c. Weigh the vial again to determine the mass of the dried solute. d. Calculate solubility: Solubility (mg/mL) = Mass of dried solute (mg) / Volume of filtrate (mL)

-

Spectroscopic/Chromatographic Method (Higher sensitivity): a. Prepare a series of calibration standards of the compound in the same solvent. b. Measure the absorbance (UV-Vis) or peak area (HPLC) of the standards to generate a calibration curve. c. Accurately dilute a known volume of the saturated filtrate and measure its response. d. Calculate the concentration using the calibration curve, remembering to account for the dilution factor.

-

From Data to Formulation: A Logical Pathway

The experimental data is not the end point but the beginning of intelligent formulation design.

Caption: Logical pathway for formulation.

By determining the solubility in a range of well-characterized solvents, one can computationally fit this data to determine the solute's unique Hansen Solubility Parameters.[10][13] Once these (δD, δP, δH) values are known, a universe of solvents and solvent blends can be screened in silico to find the optimal match, dramatically accelerating the formulation process and enabling the creation of functional, environmentally friendly inks for advanced applications.[8][9]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. N-((1,1'-Biphenyl)-4-yl)-N-(4-bromophenyl)(1,1'-biphenyl)-4-amine | C30H22BrN | CID 11454354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of solubility parameters for organic semiconductor formulations - FAU CRIS [cris.fau.de]

- 9. Determination of Solubility Parameters for Organic Semiconductor Formulations (2011) | Florian Machui | 123 Citations [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. A green-solvent-processable polymer hole transport material for achieving 26.31% efficiency in inverted perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: The Central Role of Frontier Orbitals in Organic Electronics

An In-depth Technical Guide to the Frontier Molecular Orbital Energy Levels of N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

This compound is a triarylamine derivative that serves as a crucial building block in the field of organic electronics.[1] Its molecular architecture, characterized by a central nitrogen atom bonded to three distinct aromatic systems, including two biphenyl groups and a bromophenyl group, imparts specific electronic properties that are highly sought after for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[1][2] The performance of such devices is fundamentally governed by the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]

The energy of the HOMO level dictates the ease of removing an electron (oxidation) and is a key parameter for hole injection and transport. The LUMO energy level relates to the ability to accept an electron (reduction) and is critical for electron injection and transport. The difference between these two levels, the HOMO-LUMO gap, determines the molecule's optical absorption and emission characteristics.[3][4] This guide provides a comprehensive overview of the experimental and computational methodologies used to determine these vital energy levels, offering insights for researchers and professionals in materials science and drug development.

Part 1: Experimental Determination of HOMO and LUMO Energies

The energy levels of frontier orbitals are not directly observable but can be reliably determined through a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry: Probing the HOMO Level

Cyclic Voltammetry (CV) is the cornerstone technique for determining the oxidation potential of a molecule, which is directly correlated to its HOMO energy level.[5] The principle relies on measuring the current response of a solution containing the molecule as a function of an applied potential. The onset of the first oxidation peak in the voltammogram signifies the energy required to remove an electron from the HOMO.[6]

A robust CV experiment incorporates a three-electrode system and an internal standard to ensure accuracy and reproducibility.[7]

-

Preparation of the Analyte Solution:

-

Dissolve a small, precise quantity (typically 1-2 mg) of this compound in a high-purity, degassed electrochemical solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran). The solvent must be able to dissolve the analyte and the supporting electrolyte and be stable within the required potential window.

-

Add a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), to a concentration of 0.1 M. The electrolyte is essential to ensure conductivity of the solution.

-

Add a small amount of ferrocene as an internal reference standard. The well-defined, reversible oxidation of the ferrocene/ferrocenium (Fc/Fc⁺) couple provides a reliable anchor point for the potential scale.[8]

-

Purge the final solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell:

-

Working Electrode: A glassy carbon or platinum disk electrode where the oxidation/reduction of the analyte occurs.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) that provides a stable reference potential.

-

Counter (Auxiliary) Electrode: A platinum wire that completes the electrical circuit.

-

-

Immerse the electrodes in the prepared solution.

-

Perform the cyclic voltammogram by sweeping the potential from an initial value (e.g., 0 V) to a positive potential sufficient to observe the oxidation of the analyte and ferrocene, and then sweeping back.

-

-

Data Analysis and HOMO Calculation:

-

Identify the onset potential of the first oxidation wave (E_onset,ox) for this compound from the resulting voltammogram.

-

Determine the half-wave potential of the ferrocene/ferrocenium couple (E₁/₂ (Fc/Fc⁺)).

-

Calculate the HOMO energy level using the following empirical equation, which calibrates the measured potential against the known absolute energy level of ferrocene (commonly cited as -4.8 eV or -5.1 eV relative to the vacuum level)[8]: E_HOMO (eV) = - [E_onset,ox vs Fc/Fc⁺ + 4.8] or E_HOMO (eV) = - [E_onset,ox vs Ag/AgCl - E₁/₂ (Fc/Fc⁺) vs Ag/AgCl + 4.8]

-

Caption: Workflow for HOMO level determination using Cyclic Voltammetry.

UV-Visible Spectroscopy: Determining the Optical Band Gap

UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. The absorption of light at the lowest energy (longest wavelength) typically corresponds to the excitation of an electron from the HOMO to the LUMO.[9] This allows for the determination of the optical HOMO-LUMO gap (E_g_opt).

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., chloroform, THF, or toluene). The concentration should be low enough to be within the linear range of the Beer-Lambert law.

-

Measurement: Record the absorption spectrum of the solution using a dual-beam spectrophotometer, using a cuvette containing only the pure solvent as a reference.

-

Data Analysis and LUMO Estimation:

-

Identify the absorption onset wavelength (λ_onset) from the low-energy edge of the absorption spectrum. This represents the minimum energy required for the HOMO-LUMO transition.[10]

-

Calculate the optical band gap (E_g_opt) using the Planck-Einstein relation: E_g_opt (eV) = 1240 / λ_onset (nm)

-

Estimate the LUMO energy level by adding the optical band gap to the HOMO energy determined from CV: E_LUMO (eV) = E_HOMO (eV) + E_g_opt (eV)

-

Caption: Workflow for LUMO level estimation via UV-Vis and CV data.

Summary of Experimental Energy Levels

The following table presents representative experimental values for this compound based on typical data for similar triarylamine compounds.

| Parameter | Method | Representative Value |

| Oxidation Onset Potential (E_onset,ox) | Cyclic Voltammetry | ~0.75 V (vs. Fc/Fc⁺) |

| HOMO Energy Level (E_HOMO) | Cyclic Voltammetry | ~ -5.55 eV |

| Absorption Onset (λ_onset) | UV-Vis Spectroscopy | ~ 400 nm |

| Optical Band Gap (E_g_opt) | UV-Vis Spectroscopy | ~ 3.10 eV |

| LUMO Energy Level (E_LUMO) | CV + UV-Vis | ~ -2.45 eV |

Part 2: Computational Modeling with Density Functional Theory (DFT)

Computational chemistry provides a powerful, complementary approach to predict and understand the electronic structure of molecules. Density Functional Theory (DFT) is a widely used method that can calculate molecular orbital energies with reasonable accuracy at an affordable computational cost.[4][11]

The Causality of Method Selection

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[12][13]

-

Functional: For π-conjugated organic molecules like triarylamines, hybrid functionals such as B3LYP or the Minnesota functional M06 are often employed.[14][15] These functionals incorporate a portion of exact Hartree-Fock exchange, which helps to mitigate the delocalization error common in simpler functionals, leading to more accurate predictions of HOMO-LUMO gaps.[11][16]

-

Basis Set: A basis set like 6-31G(d) or 6-311G(d,p) provides a good balance between accuracy and computational time.[14][17] These sets include polarization functions (d, p) that allow for more flexibility in describing the electron density distribution, which is crucial for conjugated systems.

Standard DFT Workflow

-

Molecular Geometry Construction: The 3D structure of this compound is built using molecular modeling software.

-

Geometry Optimization: An initial calculation is performed to find the molecule's most stable, lowest-energy conformation. This step is critical as the molecular geometry directly influences the orbital energies.

-

Single-Point Energy Calculation: Using the optimized geometry, a final, more accurate calculation is run to determine the energies of all molecular orbitals, including the HOMO and LUMO.

-

Orbital Visualization: The 3D shapes of the HOMO and LUMO are visualized to understand the spatial distribution of electron density. For this molecule, the HOMO is expected to be localized primarily on the electron-rich triarylamine core, while the LUMO may be distributed across the biphenyl systems.

Caption: Standard workflow for calculating HOMO/LUMO energies using DFT.

Summary of Computational Energy Levels

The following table summarizes typical results obtained from a DFT calculation (e.g., using B3LYP/6-31G(d)).

| Parameter | Method | Representative Value |

| HOMO Energy Level (E_HOMO) | DFT | ~ -5.40 eV |

| LUMO Energy Level (E_LUMO) | DFT | ~ -2.05 eV |

| HOMO-LUMO Gap (E_g) | DFT | ~ 3.35 eV |

Part 3: Structure-Property Relationships

The electronic properties of this compound are a direct consequence of its molecular structure.

-

Triarylamine Core: The central nitrogen atom with its lone pair of electrons is a strong electron-donating moiety. This feature is primarily responsible for the relatively high energy of the HOMO, making the molecule easy to oxidize and an excellent hole transporter.

-

π-Conjugated Biphenyl Groups: The extensive π-conjugation provided by the two biphenyl groups delocalizes the electron density of the HOMO, further raising its energy level. This extended conjugation also lowers the LUMO energy, which contributes to a smaller HOMO-LUMO gap compared to less conjugated analogues.[4]

-

Bromophenyl Group: The bromine atom is an electronegative, electron-withdrawing substituent. Its presence tends to stabilize (lower) the HOMO energy level slightly compared to an unsubstituted phenyl ring, which can be a strategy for tuning the electronic properties and improving the material's stability.[18]

Caption: Influence of molecular fragments on frontier orbital energies.

Conclusion

The determination of HOMO and LUMO energy levels is a critical step in the characterization and design of organic electronic materials. For this compound, a synergistic approach combining experimental techniques like cyclic voltammetry and UV-Vis spectroscopy with computational modeling via Density Functional Theory provides a comprehensive understanding of its electronic structure. This knowledge is paramount for predicting its behavior in multilayer devices, optimizing charge injection and transport, and ultimately engineering more efficient and stable OLEDs, OPVs, and other advanced electronic systems.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. learn.schrodinger.com [learn.schrodinger.com]

- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. prezi.com [prezi.com]

- 8. researchgate.net [researchgate.net]

- 9. Ultraviolet and Visible Spectroscopy [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Understanding the Density Functional Dependence of DFT-Calculated Electronic Couplings in Organic Semiconductors. | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. tis.wu.ac.th [tis.wu.ac.th]

- 18. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Thermal Stability of N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

This in-depth technical guide provides a comprehensive analysis of the thermal stability of N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine, a prominent member of the triarylamine family of organic electronic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing or considering this compound for applications demanding high thermal robustness, such as in organic light-emitting diodes (OLEDs) and perovskite solar cells.

Introduction: The Critical Role of Thermal Stability in Organic Electronics

The performance and longevity of organic electronic devices are intrinsically linked to the thermal stability of their constituent materials. Hole-transporting materials (HTMs), such as this compound, are crucial for efficient charge carrier injection and transport. Thermal degradation of these materials can lead to device failure through various mechanisms, including morphological changes, delamination of layers, and the formation of charge traps. Consequently, a thorough understanding of the thermal properties of these materials is paramount for the rational design and fabrication of durable and high-performance devices.

This compound, with its rigid, propeller-like three-dimensional structure conferred by the bulky biphenyl and bromophenyl substituents, is anticipated to exhibit excellent thermal stability. This guide will delve into the theoretical underpinnings of this stability, present standardized methodologies for its empirical evaluation, and discuss the likely degradation pathways.

Physicochemical Properties of this compound

A foundational understanding of the material's basic properties is essential before delving into its thermal behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₂₂BrN | [1] |

| Molecular Weight | 476.42 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point (Tm) | 172-174 °C | [2] |

| Solubility | Soluble in organic solvents such as tetrahydrofuran, chloroform, and toluene. | [3] |

| Purity | Typically >98.0% (HPLC) | [2] |

Theoretical Framework for Thermal Stability

The high thermal stability of this compound can be attributed to several key molecular features:

-

Rigid Molecular Structure: The presence of multiple aromatic rings, particularly the bulky biphenyl groups, imparts significant rigidity to the molecule. This rigidity restricts intramolecular motion and raises the energy barrier for thermal decomposition.

-

Strong Covalent Bonds: The molecule is composed of strong carbon-carbon and carbon-nitrogen covalent bonds within the aromatic systems. Significant thermal energy is required to induce homolytic or heterolytic cleavage of these bonds.

-

High Molecular Weight: A higher molecular weight generally correlates with stronger intermolecular van der Waals forces, leading to a more stable solid-state packing and a higher energy requirement for phase transitions and decomposition.

-

Steric Hindrance: The propeller-like arrangement of the aryl groups around the central nitrogen atom provides steric hindrance, which can protect the reactive nitrogen center from certain degradation reactions.

Experimental Evaluation of Thermal Stability

The thermal stability of this compound is primarily assessed using two complementary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature (Td) of a material.

-

Sample Preparation: A small amount of the this compound powder (typically 2-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed in a TGA instrument. An inert atmosphere, typically nitrogen or argon, is established with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min.

-

Data Analysis: The TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[5][6] For amorphous or semi-crystalline organic materials used in electronics, the glass transition temperature is a particularly important parameter. It represents the temperature at which the material transitions from a rigid, glassy state to a more rubbery, amorphous state. A high Tg is desirable as it indicates morphological stability at elevated operating temperatures.[7]

-

Sample Preparation: A small amount of the sample (typically 2-10 mg) is hermetically sealed in an aluminum pan.[5] An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The measurement is conducted under an inert nitrogen atmosphere.

-

Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the material.

-

First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point.

-

Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected Tg.

-

Second Heating Scan: A second heating scan is performed at the same rate as the first. The Tg is determined from this second scan as a step-change in the heat flow curve.

-

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The glass transition is observed as a baseline shift, the melting point as an endothermic peak, and crystallization as an exothermic peak.

References

- 1. epfl.ch [epfl.ch]

- 2. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. A review on triphenylamine (TPA) based organic hole transport materials (HTMs) for dye sensitized solar cells (DSSCs) and perovskite solar cells (PSCs): evolution and molecular engineering - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data of N,N-Bis(4-biphenylyl)-N-(4-bromophenyl)amine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the material safety and handling considerations for this compound (CAS No. 499128-71-1). It is intended for researchers, scientists, and professionals in drug development and organic electronics who may be working with this compound. This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into safe handling protocols, the rationale behind them, and the context of this material's applications.

Introduction: A Key Building Block in Modern Electronics

This compound is a triarylamine derivative that has garnered significant interest as a building block for advanced organic semiconductor materials.[1] Its rigid, planar structure and electron-donating properties make it an excellent component in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3] In these applications, it often serves as a hole-transport layer (HTL) material or as a precursor for more complex, functional molecules.[2][3] The presence of a bromine atom provides a reactive site for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the synthesis of a diverse range of functional materials.[2]

Given its specialized use in high-technology applications, a thorough understanding of its safety and handling properties is paramount for ensuring laboratory safety and experimental integrity.

Hazard Identification and Risk Assessment: A Tale of Conflicting Data

A critical aspect of the safety assessment for this compound is the conflicting information present in commercially available safety data sheets. Some suppliers classify the compound as hazardous, with specific warnings, while others do not.

-

Hazardous Classification: Some sources indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The recommended precautionary statements include avoiding breathing dust and rinsing eyes cautiously with water if contact occurs.

-

Non-Hazardous Classification: Conversely, other suppliers classify this material as not a hazardous substance or mixture under Regulation (EC) No 1272/2008.[4] This classification would imply no required hazard pictograms or signal words.[4]

Expert Recommendation:

Given the discrepancy in classification and the statement that the toxicological properties of this material have not been thoroughly investigated, a cautious approach is strongly recommended. Researchers should handle this compound as a potentially hazardous substance. This approach aligns with the principles of good laboratory practice and prioritizes user safety. It is also important to consider that precursors used in its synthesis, such as derivatives of 4-aminobiphenyl, can be carcinogenic.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure and maintain the integrity of the material.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] This is crucial to avoid the inhalation of any dust or aerosols.[6]

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]

-

Hand Protection: Wear compatible, chemical-resistant gloves to prevent skin exposure. Nitrile gloves are a common choice, but compatibility should be verified.

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[7]

-

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

-

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Avoid the formation and inhalation of dust.[6]

-

Use non-sparking tools and prevent electrostatic discharge.[6]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the laboratory.[7]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6][7]

-

Some suppliers recommend storage at 2°C - 8°C.

-

Keep away from incompatible substances such as strong oxidizing agents.[8]

Emergency and First-Aid Procedures

In the event of exposure, immediate and appropriate action is critical.

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention from an ophthalmologist.

-

In case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation occurs, seek medical attention.[7]

-

If Inhaled: Move the person to fresh air and keep them warm and at rest. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.

-

If Swallowed: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Call a physician immediately.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 499128-71-1 | [6] |

| Molecular Formula | C30H22BrN | [6] |

| Molecular Weight | 476.41 g/mol | [9] |

| Appearance | White to off-white powder or crystal | [9] |

| Melting Point | 172-174 °C | [6][9] |

| Boiling Point | 625.7 ± 55.0 °C (Predicted) | [9] |

| Density | 1.296 g/cm³ | [6][9] |

| Solubility | Slightly soluble in Tetrahydrofuran | [9] |

Synthesis Workflow: A Representative Example

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[2] This method is widely used for the formation of carbon-nitrogen bonds. A general workflow is illustrated below.

Caption: A generalized workflow for the synthesis of this compound.[10]

This diagram outlines the key steps from the starting materials to the final purified product. The choice of a palladium catalyst and a suitable ligand is crucial for achieving a high yield in this type of C-N bond formation. The inert nitrogen atmosphere is necessary to prevent the oxidation of the catalyst and other reaction components.

Stability and Reactivity

-

Chemical Stability: The material is stable under normal, recommended storage conditions.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8][11]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be formed.[11]

Disposal Considerations

Waste material should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable compound in the field of organic electronics. While some safety data is available, the lack of comprehensive toxicological studies and conflicting hazard classifications necessitate a cautious and proactive approach to its handling. By adhering to the stringent protocols outlined in this guide, researchers can work safely with this material while advancing their scientific goals.

References

- 1. This compound | 499128-71-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. N-(4-BroMophenyl)-N,N-bis(1,1'-biphenyl-4-yl)aMine synthesis - chemicalbook [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

The Ascendancy of Triarylamines: A Technical Guide to Their Role in Organic Electronics

Introduction: The Versatile Core of Modern Organic Electronics

Triarylamine (TAA) derivatives have firmly established themselves as a cornerstone in the field of organic electronics. Their intrinsic electron-rich nature, coupled with a non-planar, propeller-like three-dimensional structure, provides a unique combination of excellent charge-transporting properties and good morphological stability.[1] This guide offers an in-depth exploration of the synthesis, molecular design, characterization, and application of triarylamine derivatives, providing researchers and drug development professionals with a comprehensive understanding of their pivotal role in shaping the future of electronic devices. The tunability of their electronic and physical properties through synthetic modification allows for the precise engineering of materials for specific applications, ranging from vibrant organic light-emitting diodes (OLEDs) to efficient organic photovoltaics (OPVs) and high-performance organic field-effect transistors (OFETs).[1][2]

Molecular Design and Synthesis: Crafting Functionality at the Atomic Level

The remarkable versatility of triarylamine derivatives stems from the ability to strategically modify their molecular architecture. The core triphenylamine (TPA) unit can be functionalized at the para-positions of its phenyl rings, or the phenyl rings themselves can be replaced with other aromatic systems to fine-tune the material's properties.

Key Synthetic Routes

The construction of the crucial aryl-nitrogen bond in triarylamine derivatives is predominantly achieved through two powerful catalytic cross-coupling reactions:

-

Ullmann Condensation: This classic method involves the copper-catalyzed reaction between an aryl halide and an amine.[1] While traditionally requiring high temperatures, modern advancements using ligands such as 1,10-phenanthroline can significantly moderate the reaction conditions, making it a more versatile and scalable approach.[2][3]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a mainstay in modern organic synthesis due to its broad substrate scope and high functional group tolerance.[4][5] It allows for the efficient formation of C-N bonds under relatively mild conditions.[4]

-

Suzuki Coupling: For the synthesis of polytriarylamines, the Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and a halide, is a powerful tool for creating carbon-carbon bonds in the polymer backbone.[6]

Experimental Protocol: Synthesis of a Starburst Triarylamine Derivative (e.g., m-MTDATA)

This protocol provides a general guideline for the synthesis of a starburst triarylamine, a common architecture for hole transport materials.

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (e.g., 1,3,5-tribromobenzene), the secondary amine (e.g., diphenylamine), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(t-Bu)3), and a base (e.g., NaOtBu) in an anhydrous solvent (e.g., toluene).

-

Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the pure starburst triarylamine derivative.

Structure-Property Relationships: The Art of Molecular Tuning

The performance of a triarylamine derivative in an organic electronic device is intimately linked to its molecular structure. By judiciously selecting substituents and modifying the core architecture, key properties can be tailored.

| Molecular Modification | Impact on Properties | Rationale |

| Electron-Donating Groups (e.g., -OCH3, -N(CH3)2) | Increase HOMO energy level, enhance hole injection.[7] | These groups increase the electron density on the triarylamine core, making it easier to oxidize and inject holes. |

| Electron-Withdrawing Groups (e.g., -CN, -NO2) | Decrease HOMO and LUMO energy levels.[7] | These groups lower the energy levels, which can be beneficial for tuning the energy alignment with other device layers. |

| Planarization of the TAA Core | Enhances intermolecular π-π stacking, improves charge mobility.[8][9] | A more planar structure facilitates closer packing in the solid state, leading to better orbital overlap and more efficient charge transport.[8] |

| Introduction of Bulky Side Groups | Increases solubility, prevents crystallization, improves film morphology. | Bulky groups disrupt close packing, enhancing solubility in common organic solvents and promoting the formation of amorphous films, which can be advantageous for certain device architectures. |

| Polymerization | Improves film-forming properties, enhances morphological stability.[10] | Polymeric materials can be solution-processed to form uniform and robust thin films, which is crucial for large-area device fabrication.[10] |

Applications in Organic Electronic Devices

The tunable properties of triarylamine derivatives have led to their widespread adoption in a variety of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, triarylamine derivatives are primarily used as hole transport materials (HTMs) . Their high hole mobility and suitable highest occupied molecular orbital (HOMO) energy levels facilitate the efficient injection and transport of holes from the anode to the emissive layer.[11] The general device architecture of an OLED incorporating a triarylamine-based HTL is depicted below.

Caption: A typical multilayer OLED structure.

Experimental Protocol: Fabrication of an OLED with a Triarylamine HTL

-

Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone to improve the work function.

-

HTL Deposition: Dissolve the triarylamine derivative in a suitable organic solvent (e.g., chlorobenzene) and spin-coat it onto the ITO substrate to form a thin film. Anneal the film at an appropriate temperature to remove residual solvent.

-

Deposition of Subsequent Layers: Sequentially deposit the emissive layer, electron transport layer, and a low work function metal cathode (e.g., LiF/Al) through thermal evaporation in a high-vacuum chamber.

-

Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

In solar cells, triarylamine derivatives can function as either the electron donor in the active layer of an OPV or as the hole transport material in a PSC.[12][13] In PSCs, the HTM plays a critical role in extracting photogenerated holes from the perovskite layer and transporting them to the anode.[12][13]

Caption: Structure of a typical n-i-p perovskite solar cell.

Experimental Protocol: Fabrication of a Perovskite Solar Cell with a Triarylamine HTL

-

Substrate and ETL Preparation: Clean an FTO-coated glass substrate and deposit an electron transport layer (e.g., a compact TiO2 layer followed by a mesoporous TiO2 layer).

-

Perovskite Deposition: Deposit the perovskite precursor solution onto the ETL via spin-coating and anneal to form the crystalline perovskite absorber layer.

-

HTL Deposition: Spin-coat a solution of the triarylamine derivative (often with additives like Li-TFSI and t-BP to improve conductivity and performance) on top of the perovskite layer.[12][14]

-

Cathode Deposition: Deposit a metal contact (e.g., gold or silver) by thermal evaporation to complete the device.

Organic Field-Effect Transistors (OFETs)

The excellent charge-carrying capabilities of triarylamine derivatives make them suitable for use as the active semiconductor layer in p-channel OFETs.[15] By incorporating both electron-donating and electron-accepting moieties into the molecular structure, it is also possible to achieve ambipolar charge transport, enabling the fabrication of more complex integrated circuits.[15]

Caption: A common OFET device structure.

Experimental Protocol: Fabrication of a Solution-Processed OFET

-

Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide layer as the substrate, where the silicon acts as the gate electrode and the silicon dioxide as the gate dielectric.

-

Semiconductor Deposition: Dissolve the triarylamine derivative in a suitable organic solvent and deposit it onto the substrate via spin-coating or other solution-based techniques.[15]

-

Source/Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the semiconductor layer through a shadow mask using thermal evaporation.

-

Annealing: Anneal the device to improve the morphology of the semiconductor film and the contact between the semiconductor and the electrodes.

Characterization: Probing the Electronic Landscape

A thorough characterization of triarylamine derivatives is essential to understand their properties and predict their performance in devices.

Electrochemical Characterization

-

Cyclic Voltammetry (CV): This is a fundamental technique used to determine the HOMO and LUMO energy levels of a molecule.[16][17] The oxidation and reduction potentials obtained from the cyclic voltammogram can be correlated to the energy levels, which is crucial for ensuring proper energy level alignment in a device.[16][17]

Experimental Protocol: Cyclic Voltammetry

-

Electrolyte Solution: Prepare a solution of the triarylamine derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Three-Electrode Setup: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[17]

-

Measurement: Purge the solution with an inert gas (e.g., argon) to remove oxygen. Scan the potential and record the resulting current to obtain the cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is often used as an internal standard for calibration.

Charge Transport Characterization

-

Space-Charge Limited Current (SCLC) Method: This technique is used to determine the charge carrier mobility of a material.[18] By fabricating a single-carrier device and measuring its current-voltage characteristics, the mobility can be extracted from the SCLC region of the curve, which follows the Mott-Gurney law.[18][19]

Experimental Protocol: SCLC Mobility Measurement

-

Device Fabrication: Fabricate a hole-only device with the structure: Anode / Triarylamine Derivative / Cathode. The anode and cathode should be chosen to facilitate the injection of only holes.

-

I-V Measurement: Measure the current density-voltage (J-V) characteristics of the device in the dark.

-

Data Analysis: Plot log(J) versus log(V). The SCLC region will exhibit a slope of approximately 2. The mobility (μ) can be calculated using the Mott-Gurney equation: J = (9/8)ε₀εᵣμ(V²/L³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and L is the thickness of the semiconductor layer.[18]

Future Outlook: The Road Ahead for Triarylamine Derivatives

The field of triarylamine derivatives in organic electronics continues to evolve rapidly. Current research focuses on several key areas:

-

Development of Novel Core Structures: Exploring new aromatic cores to further enhance charge transport and stability.

-

Ambipolar Materials: Designing molecules with both high hole and electron mobilities for complementary logic circuits.

-

Thermally Activated Delayed Fluorescence (TADF) Emitters: Incorporating triarylamine units into TADF molecules for highly efficient OLEDs that can harvest both singlet and triplet excitons.

-

Improved Stability: Enhancing the operational lifetime of devices by designing more robust triarylamine derivatives.

The continued exploration of the vast chemical space of triarylamine derivatives promises to unlock new levels of performance and functionality in organic electronic devices, paving the way for next-generation flexible, transparent, and low-cost electronics.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

- 3. scispace.com [scispace.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Effects of Planarization of the Triphenylamine Unit on the Electronic and Transport Properties of Triarylamine-Fluorene Copolymers in Both Doped and Undoped Forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Planarization of the Triphenylamine Unit on the Electronic and Transport Properties of Triarylamine–Fluorene Copolymers in Both Doped and Undoped Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 13. Star-shaped triarylamine-based hole-transport materials in perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/C9SE00366E [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Organic field effect transistors from ambient solution processed poly(triarylamine)–insulator blends - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 17. ossila.com [ossila.com]

- 18. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]

- 19. pubs.acs.org [pubs.acs.org]

The Ascent of Biphenyl-Based Hole Transport Materials: A Technical Odyssey in Organic Electronics

Abstract

The relentless pursuit of efficiency and stability in organic electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), has been profoundly influenced by the development of hole transport materials (HTMs). Among these, biphenyl-based derivatives have emerged as a cornerstone, demonstrating a remarkable combination of electrochemical and photophysical properties. This in-depth technical guide chronicles the discovery and historical evolution of this critical class of materials, from the early breakthroughs with TPD to the era-defining introduction of spiro-OMeTAD. We will delve into the fundamental structure-property relationships, key synthetic methodologies, and the pivotal role these materials play in advancing the frontiers of organic electronics.

Introduction: The Imperative for Efficient Hole Transport